molecular formula C10H20N2O B1433355 (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine CAS No. 1187931-25-4

(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine

Cat. No.: B1433355
CAS No.: 1187931-25-4
M. Wt: 184.28 g/mol
InChI Key: WMSMHECRTQDPAK-SECBINFHSA-N
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Description

®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperazine and tetrahydropyran.

    Reaction Conditions: The key step involves the nucleophilic substitution of the piperazine nitrogen with a tetrahydropyran derivative under basic conditions. Common bases used include sodium hydride or potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine

In medicinal chemistry, ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is investigated for its potential as a pharmaceutical intermediate. It could be used in the synthesis of drugs targeting neurological or metabolic disorders.

Industry

Industrially, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine: The enantiomer of the compound, which may have different biological activities.

    1-(Tetrahydro-pyran-4-yl)-piperazine: Lacks the methyl group, potentially altering its reactivity and biological properties.

    3-Methylpiperazine: Without the tetrahydropyran moiety, it may have different solubility and stability characteristics.

Uniqueness

®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a tetrahydropyran moiety. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3R)-3-methyl-1-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSMHECRTQDPAK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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